
3-Oxetanamine
Overview
Description
It appears as a colorless liquid with a faint odor and is slightly soluble in water . This compound is of interest due to its unique structure, which includes a four-membered oxetane ring with an amine group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxetanamine can be synthesized from 3-azidooxetane through a reduction process. The azide group is reduced to an amine group, resulting in the formation of this compound . Another method involves the reaction of oxetane-3-one with hydroxylamine to form 3-oximinooxetane, which can then be reduced to this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-yield and high-purity synthetic routes. One such method includes the preparation of 3-(difluoromethyl)oxetane-3-amine hydrochloride, which involves multiple steps including the use of lithium bis(trimethylsilyl)amide as a reagent .
Chemical Reactions Analysis
Types of Reactions
3-Oxetanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxetane derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, which can be further utilized in different chemical and industrial applications .
Scientific Research Applications
3-Oxetanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and other materials with specific physical and chemical properties
Mechanism of Action
The mechanism of action of 3-oxetanamine involves its incorporation into polymer chains, which can alter the physical and chemical properties of the resulting polymers. This allows for the customization of polymers for specific applications. In biological systems, the amine group can interact with various molecular targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: A similar compound with a methyl group attached to the oxetane ring.
3-Bromomethyl-3-oxetanemethanol: Contains a bromomethyl group attached to the oxetane ring.
2-Oxa-6-azaspiro[3.4]octane: A spiro compound with an oxetane ring fused to a pyrrolidine ring.
Uniqueness
3-Oxetanamine is unique due to its amine group attached to the oxetane ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c4-3-1-5-2-3/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEOJUQOECNDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431411 | |
| Record name | 3-Oxetanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21635-88-1 | |
| Record name | 3-Oxetanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21635-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxetanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminooxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes oxetan-3-amine an attractive building block for medicinal chemistry?
A1: Oxetan-3-amine, also known as 3-oxetanamine, is a versatile building block in medicinal chemistry due to its unique structure. The oxetane ring introduces conformational rigidity and can improve pharmacokinetic properties like metabolic stability and membrane permeability compared to acyclic counterparts. Additionally, the amine group provides a handle for further derivatization, allowing chemists to fine-tune the properties and activity of the molecule.
Q2: Can you describe a recent example of how researchers have utilized oxetan-3-amine in drug discovery?
A2: A recent study explored the synthesis and antibacterial activity of novel N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. Researchers synthesized a series of these compounds by reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids using T3P as a coupling reagent []. The synthesized compounds were then characterized using NMR and LCMS techniques and subsequently evaluated for their antibacterial activity. This study highlights the potential of oxetan-3-amine derivatives as antibacterial agents.
Q3: How does the structure of oxetan-3-amine derivatives influence their biological activity?
A3: While specific structure-activity relationships (SAR) for the antibacterial activity of the N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives are not explicitly discussed in the research [], it's important to note that modifications to the substituents on the amide nitrogen are likely to influence the compounds' interactions with their biological targets. Factors such as steric hindrance, electronic effects, and lipophilicity introduced by different substituents can significantly impact binding affinity, target selectivity, and ultimately, the overall antibacterial efficacy of the compounds. Further research exploring systematic modifications to these structures and evaluating their subsequent biological activity would be valuable for establishing clear SAR trends.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride](/img/structure/B1311530.png)
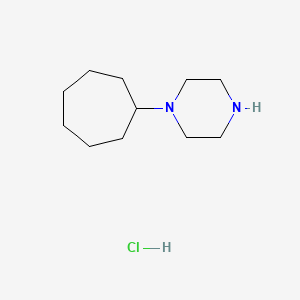
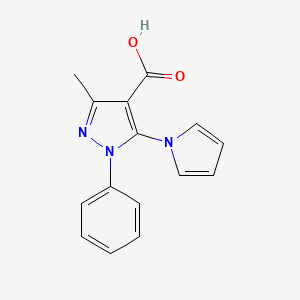
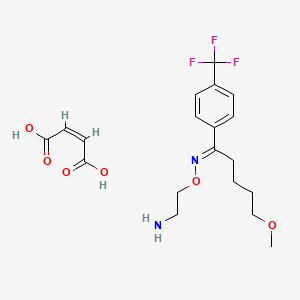
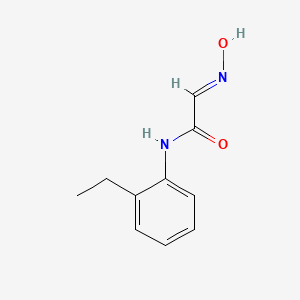
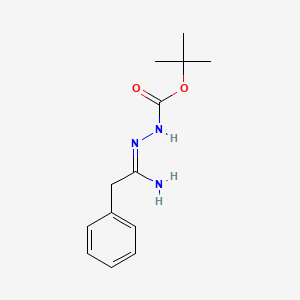
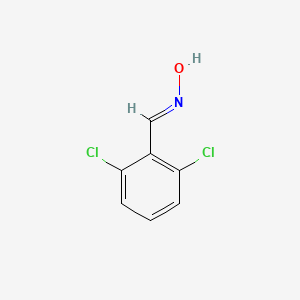


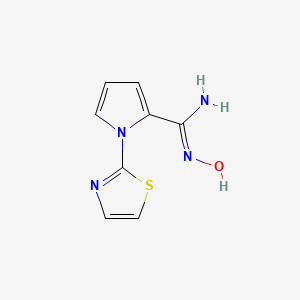

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)


